molecular formula C17H16FNO B2556593 (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone CAS No. 333749-88-5

(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone

Cat. No. B2556593
M. Wt: 269.319
InChI Key: PSROFMGWQCADKS-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone” is a compound with the molecular formula C17H16FNO. It has a molecular weight of 269.31 g/mol . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The compound has a complex structure with several key features. It includes a fluorophenyl group, a phenylpyrrolidin-1-yl group, and a methanone group . The pyrrolidine ring in the structure is a five-membered ring with one nitrogen atom . The structure also includes a stereogenic carbon, which means it has a carbon atom that is attached to four different types of atoms or groups of atoms .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 269.121592296 g/mol . The topological polar surface area of the compound is 20.3 Ų . The compound has a complexity of 332 .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Cancer Cell Line Inhibition : A study by Tang & Fu (2018) explored the synthesis of a compound similar to (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, demonstrating significant inhibition of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

Chemical Synthesis and Characterization

  • Dipolar Cycloaddition Reaction : Chrovian et al. (2018) developed a dipolar cycloaddition reaction to create P2X7 antagonists, a class of compounds that include variations of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, for potential treatment of mood disorders (Chrovian et al., 2018).
  • Microwave-Assisted Fries Rearrangement : Moreno-Fuquen et al. (2019) reported an efficient synthesis approach for a similar compound using microwave-assisted Fries rearrangement, including detailed structural and theoretical studies (Moreno-Fuquen et al., 2019).
  • Density Functional Theory (DFT) Studies : Huang et al. (2021) performed a DFT study on boric acid ester intermediates with benzene rings, closely related to (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, revealing insights into molecular structures and physicochemical properties (Huang et al., 2021).

Fluorination and Photostability

  • Enhancing Photostability through Fluorination : Woydziak et al. (2012) studied the fluorination of fluorophores, including hexafluorobenzophenone derivatives, to enhance photostability and improve spectroscopic properties (Woydziak et al., 2012).

Novel Compounds and Antibacterial Activity

  • Synthesis and Antibacterial Activity : Shahana & Yardily (2020) synthesized novel compounds, including variations of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, and performed docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).

properties

IUPAC Name

(4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSROFMGWQCADKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328470
Record name (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone

CAS RN

333749-88-5
Record name (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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